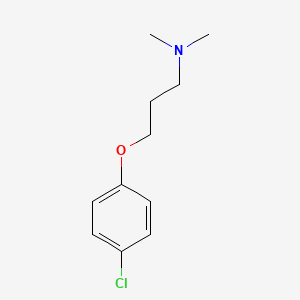

3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine

Descripción

Contextualization within Phenoxypropylamine Derivatives and Their Structural Significance

3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine belongs to the phenoxypropylamine class of compounds. This structural motif, characterized by a phenyl ring linked to a propyl chain via an ether oxygen, which in turn is connected to an amine group, is a "privileged scaffold" in medicinal chemistry. This means the core structure is a versatile template for designing bioactive molecules that can interact with a variety of biological targets. The specific substitutions on the phenyl ring and the amine group are crucial in determining the compound's pharmacological profile.

The key structural features of this compound are:

A 4-chlorophenoxy group: The chlorine atom at the para-position of the phenyl ring significantly influences the molecule's lipophilicity and electronic properties, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.

A dimethylated tertiary amine: The N,N-dimethyl substitution on the terminal amine impacts the compound's basicity and steric properties. Tertiary amines are common in central nervous system (CNS) active drugs as they can exist in both a charged and uncharged state at physiological pH, influencing their ability to cross the blood-brain barrier.

The following table outlines the key structural components and their potential influence on the molecule's properties:

| Structural Component | Potential Influence on Properties |

| Phenoxypropylamine Core | Provides the basic scaffold for interaction with various biological targets. |

| 4-chloro substituent | Modulates lipophilicity, electronic properties, and metabolic stability. |

| N,N-dimethylpropan-1-amine | Affects basicity, steric hindrance, and ability to cross biological membranes. |

Historical Perspective of Related Pharmacological Scaffolds

The phenoxypropylamine scaffold has a rich history in drug discovery, forming the structural basis for several important classes of therapeutic agents. Early research into antihistamines in the mid-20th century led to the discovery of compounds with this core structure that also exhibited psychoactive properties. This serendipitous finding paved the way for the development of the first tricyclic antidepressants (TCAs). nih.gov

For instance, the structure of the pioneering antidepressant imipramine, though a dibenzazepine, shares the crucial propylamino side chain. Subsequent research focused on modifying the tricyclic ring system, leading to the development of selective serotonin (B10506) reuptake inhibitors (SSRIs). Fluoxetine, one of the most well-known SSRIs, contains a trifluoromethylphenoxypropylamine core, highlighting the enduring importance of this scaffold in the development of CNS-active drugs.

The versatility of the phenoxypropylamine scaffold is further demonstrated by its presence in beta-blockers, a class of drugs used to manage cardiovascular conditions. The structural similarities between these different drug classes underscore the concept of "scaffold hopping" in medicinal chemistry, where a core molecular framework can be adapted to target different biological receptors by modifying its peripheral substituents.

Rationale for Academic Investigation of this compound

While specific, in-depth academic studies on this compound as a primary therapeutic agent are not abundant in publicly available literature, the rationale for its investigation can be inferred from the study of analogous compounds. Academic inquiry into this and similar molecules is likely driven by several factors:

Exploring Structure-Activity Relationships (SAR): By systematically modifying the substituents on the phenoxypropylamine scaffold, researchers can elucidate the structural requirements for activity at specific biological targets. The 4-chloro and N,N-dimethyl substitutions of the target compound provide a specific data point in this broader exploration.

Development of Novel Pharmacological Probes: Compounds like this compound can serve as valuable tools for studying the function of various receptors and transporters in the central nervous system and other parts of the body.

Chemical Synthesis and Methodology: The synthesis of this compound and its derivatives can be a subject of academic interest, focusing on the development of efficient and novel synthetic routes. It is often used as a chemical intermediate in the synthesis of more complex molecules. medchemexpress.com

Scaffold for Library Synthesis: In modern drug discovery, this compound can serve as a building block for the creation of large libraries of related molecules for high-throughput screening against a wide array of biological targets.

Scope and Objectives of Focused Research Inquiry

A focused research inquiry into this compound would likely encompass the following objectives:

Chemical Synthesis and Characterization: To develop and optimize synthetic pathways for the compound and to fully characterize its physicochemical properties.

In Vitro Pharmacological Profiling: To screen the compound against a panel of biologically relevant targets, such as G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters, to identify any potential biological activity.

Lead Optimization: Should any promising activity be identified, the research would aim to synthesize and test a series of analogues to improve potency, selectivity, and pharmacokinetic properties.

Mechanistic Studies: To investigate the molecular mechanism of action of the compound at its identified biological target(s).

The following table summarizes the likely research objectives for this compound:

| Research Area | Specific Objectives |

| Chemical Synthesis | - Develop efficient and scalable synthetic routes. - Characterize the compound using spectroscopic and analytical techniques. |

| Pharmacological Screening | - Assess binding affinity and functional activity at a broad range of biological targets. - Determine selectivity for specific receptors or transporters. |

| Medicinal Chemistry | - Synthesize analogues to establish structure-activity relationships. - Optimize for improved potency, selectivity, and ADME properties. |

| Molecular Pharmacology | - Elucidate the mechanism of action at the molecular level. - Investigate downstream signaling pathways. |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBSTLWQVXYCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 4 Chlorophenoxy N,n Dimethylpropan 1 Amine

Established Synthetic Pathways for the Compound

The synthesis of 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine is typically achieved through a nucleophilic substitution reaction, a cornerstone of organic synthesis. This method involves the formation of an ether linkage between a phenoxide and an alkyl halide.

Synthesis from Precursor Compounds (e.g., involving 3-chloro-N,N-dimethylpropan-1-amine as an intermediate for related structures)

The most common and direct route for synthesizing this compound involves the reaction of 4-chlorophenol (B41353) with a suitable three-carbon aminating agent. A key precursor for this process is 3-chloro-N,N-dimethylpropan-1-amine or its more stable hydrochloride salt. chemicalbook.commedchemexpress.com

The general synthetic scheme proceeds via a Williamson ether synthesis. In this reaction, the hydroxyl group of 4-chlorophenol is deprotonated by a base to form the more nucleophilic 4-chlorophenoxide ion. This phenoxide then attacks the electrophilic carbon atom of 3-chloro-N,N-dimethylpropan-1-amine, displacing the chloride ion and forming the desired ether bond.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the type of base used, the reaction temperature, and the reaction time. scielo.brchemrxiv.org

Solvents play a crucial role in facilitating the reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often effective as they can dissolve the ionic intermediates without solvating the nucleophile excessively. researchgate.net The choice of base is also critical for the initial deprotonation of 4-chlorophenol. Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) are commonly employed to ensure complete formation of the phenoxide.

Temperature is another significant factor. While some reactions may proceed at room temperature, heating is often required to increase the reaction rate and drive the synthesis to completion. Refluxing the reaction mixture is a common practice. researchgate.net For instance, studies on related syntheses have shown that increasing the temperature from room temperature to reflux can dramatically increase the product yield from trace amounts to over 80%. researchgate.net

The following table illustrates the effect of different solvents on the yield of a related product in a similar type of reaction conducted at reflux temperature.

Table 1: Effect of Solvent on Product Yield at Reflux Temperature

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Water | 10 |

| 2 | Acetonitrile | 13 |

| 3 | N,N-Dimethylformamide (DMF) | 30 |

| 4 | Tetrahydrofuran (THF) | 15 |

| 5 | Methanol | 25 |

Data adapted from a study on a multi-component reaction, illustrating general principles of solvent optimization. researchgate.net

Advanced Synthetic Approaches

Catalytic Strategies in Phenoxypropylamine Synthesis

While the standard synthesis is often conducted stoichiometrically with a strong base, catalytic approaches are an area of active research in organic synthesis. For molecules containing phenoxy-imine structures, for example, transition metal complexes have been developed as catalysts for polymerization reactions, where the ligand structure significantly influences catalytic activity. mdpi.com This highlights the potential for developing metal- or organo-catalytic systems for the core C-O bond formation in phenoxypropylamine synthesis. Such strategies could potentially allow for milder reaction conditions, lower waste production, and avoid the use of strong, hazardous bases. Furthermore, some modern protocols aim for catalyst-free conditions, which simplifies purification and reduces costs. researchgate.net

Stereoselective Synthesis and Chiral Resolution Techniques

The compound this compound is achiral and therefore does not exist as enantiomers. However, the development of chiral analogs is a significant area in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

Should a chiral center be introduced into the molecular structure (for example, by substitution on the propyl chain), stereoselective synthesis or chiral resolution would be necessary to obtain a single enantiomer.

Stereoselective Synthesis : This approach aims to create a specific stereoisomer directly. For example, asymmetric syntheses can be employed to produce related chiral structures like β-amino alcohols with high enantiomeric purity. nih.gov

Chiral Resolution : This technique involves separating a racemic mixture of enantiomers. Common methods include:

Classical Resolution : This involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts. chiralpedia.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. onyxipca.compharmtech.com

Chiral Chromatography : This method uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to physically separate the enantiomers based on their different interactions with the CSP. chiralpedia.com

Enzymatic Resolution : This technique utilizes enzymes that selectively react with one enantiomer in the racemic mixture, allowing the unreacted enantiomer to be isolated. chiralpedia.comrsc.org

Derivatization and Analog Development

Derivatization of this compound can be used to create a library of related compounds, or analogs, for structure-activity relationship (SAR) studies. Chemical modifications can be targeted at several positions on the molecule.

The tertiary amine group is a common site for derivatization. For instance, it can be oxidized to form an N-oxide or quaternized with an alkyl halide to produce a quaternary ammonium salt. These modifications can alter the compound's polarity and pharmacological properties. General derivatization methods for amines are well-established to enhance their analytical detection or modify their biological activity. mdpi.comchemrxiv.org

The aromatic ring provides another handle for modification. The chloro substituent can be replaced with other functional groups, or additional substituents can be introduced onto the ring to explore electronic and steric effects. For example, synthesizing a series of phenoxypropylamines with different substituents on the phenyl ring is a common strategy in drug discovery. mdpi.com These modifications can lead to the development of new analogs with improved potency, selectivity, or metabolic stability.

Strategies for Modification of the 4-Chlorophenoxy Moiety

The 4-chlorophenoxy group is a critical component of the molecule, and its modification can significantly influence the compound's electronic and steric properties. The aromatic ring and its chloro-substituent offer several avenues for chemical transformation.

Late-stage functionalization is a powerful tool for modifying bioactive compounds. nih.gov For the 4-chlorophenoxy moiety, this can involve either substitution at other positions on the aromatic ring or displacement of the chlorine atom itself.

Substitution on the Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the phenoxy group and the chlorine atom direct incoming electrophiles to specific positions. Common modifications include nitration, halogenation, and Friedel-Crafts alkylation or acylation to introduce new functional groups. For instance, selective para-bromination of N-substituted aromatic rings has been successfully applied in drug modification. nih.gov

Displacement of the Chlorine Atom: The chlorine atom can be replaced via nucleophilic aromatic substitution, particularly if the ring is activated by electron-withdrawing groups. Alternatively, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) provide a versatile means to replace the chlorine with a wide range of substituents, including alkyl, aryl, and amino groups. The conversion of aryl halides to aryl fluorides using palladium catalysts is one such example of late-stage modification. nih.gov

Modification of the Phenolic Ether Linkage: Cleavage of the ether bond, while synthetically challenging, would allow for the introduction of different aryl or alkyl groups, fundamentally altering the core structure.

These modifications allow for a systematic exploration of how changes in lipophilicity, electronic character, and steric bulk on the aromatic portion of the molecule impact its properties.

Table 1: Representative Strategies for Modifying the 4-Chlorophenoxy Moiety

| Modification Type | Reaction | Reagents/Conditions | Potential Product Moiety |

| Halogenation | Electrophilic Bromination | Br₂, FeBr₃ | 3-bromo-4-chlorophenoxy |

| Nitration | Electrophilic Nitration | HNO₃, H₂SO₄ | 4-chloro-2-nitrophenoxy |

| C-C Coupling | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-aryl-phenoxy |

| C-N Coupling | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 4-aminophenoxy |

| Halogen Exchange | Nucleophilic Substitution | KF, phase-transfer catalyst | 4-fluorophenoxy |

Structural Diversification of the N,N-dimethylpropan-1-amine Chain

N-Demethylation and N-Alkylation: One of the most common modifications is the removal of one or both methyl groups (N-demethylation), followed by the introduction of different alkyl or functionalized groups (N-alkylation). This allows for the synthesis of analogues with varying steric hindrance and basicity at the nitrogen atom. For example, replacing methyl groups with ethyl or propyl groups can alter the compound's lipophilicity. nih.gov The synthesis of benzylamines via reductive amination is a common strategy for installing different groups. mdpi.com

Quaternization: The tertiary amine can be alkylated with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This permanently introduces a positive charge, which significantly increases water solubility and alters how the molecule interacts with biological systems.

Chain Homologation or Shortening: The three-carbon propane linker can be lengthened or shortened. This typically requires a multi-step synthesis starting from 4-chlorophenol and an appropriate amino alcohol derivative of a different chain length. Such modifications alter the spatial relationship between the aromatic ring and the basic nitrogen atom.

These strategies provide a robust platform for fine-tuning the properties of the side chain to investigate its role in molecular interactions.

Table 2: Examples of Structural Diversification of the Amine Chain

| Modification Strategy | Reaction Type | Typical Reagents | Resulting Structure |

| N-Dealkylation/Re-alkylation | Demethylation followed by Reductive Amination | Von Braun reaction; Aldehyde/Ketone, NaBH(OAc)₃ | N-ethyl-N-methylpropan-1-amine derivative |

| Quaternization | N-Alkylation | Methyl Iodide (CH₃I) | Quaternary ammonium iodide salt |

| Amine Replacement | Nucleophilic Substitution | Secondary amine (e.g., piperidine) | Piperidinyl derivative |

Preparation of Salt Forms for Enhanced Research Utility

For research purposes, particularly in biological assays, compounds are often converted into salt forms to improve their solubility, stability, and ease of handling. As this compound contains a basic tertiary amine, it can readily form acid addition salts. researchgate.netchemicalforums.com

The most common salt form for tertiary amines is the hydrochloride (HCl) salt. nih.govresearchgate.net Several methods are available for its preparation:

Using Gaseous Hydrogen Chloride: Passing dry HCl gas through a solution of the free base amine dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether, dioxane, or ethanol) is a widely used method. researchgate.netresearchgate.net The hydrochloride salt typically precipitates from the solution and can be collected by filtration.

Using a Solution of HCl in an Organic Solvent: A more convenient approach involves the dropwise addition of a pre-prepared solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) to a solution of the amine. researchgate.netnih.govresearchgate.net This method offers better control over the stoichiometry.

Using Trialkylsilyl Halides: An alternative method involves the use of a trialkylsilylhalogenide, such as trimethylsilyl chloride, which reacts with the amine in a suitable solvent to form the crystalline hydrohalide salt. google.com

The choice of method often depends on the scale of the reaction and the desired purity of the final product. The formation of a crystalline salt not only improves aqueous solubility but also aids in purification and provides a stable, solid form of the compound for accurate weighing and storage. google.com

Table 3: Comparison of Methods for Hydrochloride Salt Preparation

| Method | Advantages | Disadvantages | Typical Solvents |

| HCl Gas | High purity, no additional solvent from reagent | Requires specialized equipment (gas cylinder, bubbler), potential for over-addition | Diethyl ether, Dioxane, Ethanol |

| HCl in Solvent | Convenient, good stoichiometric control, readily available reagents | Introduces the solvent of the HCl solution, which may need to be considered | Diethyl ether, Dioxane |

| Trialkylsilyl Chloride | Can produce high-quality crystals, useful for specific applications | Reagent can be more expensive, may require specific protic/aprotic solvent systems | Protic or aprotic solvents |

Molecular and Supramolecular Interactions with Biological Systems: in Vitro and Preclinical Investigations

Pharmacological Target Identification and Characterization

Comprehensive searches of scientific literature reveal a notable absence of specific studies investigating the direct interactions of 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine with key pharmacological targets. While the structural characteristics of this compound may suggest potential activity at various biological sites, dedicated research to confirm and characterize these interactions is not presently available in published literature.

Interaction with Monoamine Transporters (e.g., Serotonin (B10506) Transporter, SERT)

Monoamine transporters, including the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), are crucial for regulating neurotransmitter levels in the synapse. These transporters are the primary targets for many antidepressant medications. The physiological function of these transporters is the reuptake of neurotransmitters, which terminates their signaling. Selective inhibition of these transporters can lead to increased neurotransmitter availability in the synaptic cleft.

Despite the structural similarities of this compound to known monoamine reuptake inhibitors, there is a lack of specific data from ligand-binding studies or functional assays to definitively characterize its affinity or inhibitory activity at SERT, NET, or DAT.

Modulatory Effects on Receptor Systems (e.g., Receptor for Advanced Glycation Endproducts, RAGE, for related derivatives)

There is no available scientific literature that investigates the modulatory effects of this compound on receptor systems, including the Receptor for Advanced Glycation Endproducts (RAGE). Research on the interaction of this specific compound with any receptor system has not been published.

Engagement with Enzyme Systems (e.g., Monoamine Oxidase B for analogs, Carbonic Anhydrase Isoenzymes for related compounds, Na+/K+-ATPase for tricyclic drug analogs)

No published studies have examined the engagement of this compound with key enzyme systems such as Monoamine Oxidase B (MAO-B), Carbonic Anhydrase Isoenzymes, or Na+/K+-ATPase. Therefore, its potential to inhibit or otherwise modulate the activity of these enzymes remains uncharacterized.

Elucidation of Mechanism of Action at the Cellular and Subcellular Levels

The mechanism of action for this compound at the cellular and subcellular levels has not been elucidated due to a lack of dedicated research in this area.

Ligand-Target Binding Kinetics and Affinity Profiling (Non-Clinical Models)

Detailed information regarding the ligand-target binding kinetics, such as association and dissociation rates, for this compound is not available in the scientific literature. Furthermore, comprehensive affinity profiling against a broad panel of biological targets has not been published for this compound.

Downstream Signaling Pathway Perturbations

Consistent with the absence of identified and characterized primary targets, there is no information available on the downstream signaling pathway perturbations that may be induced by this compound. Studies investigating changes in second messenger systems, gene expression, or protein phosphorylation following exposure to this compound have not been reported.

Cellular Uptake and Subcellular Localization Studies (In Vitro Models)

The cellular uptake and subsequent subcellular localization of this compound are critical determinants of its pharmacological activity. While specific experimental data on the cellular transport mechanisms of this particular compound are not extensively documented in publicly available research, its physicochemical properties—a lipophilic 4-chlorophenoxy group and a basic N,N-dimethylpropan-1-amine moiety—suggest several likely pathways for its entry into and distribution within cells.

Compounds with similar structures, possessing both lipophilic and cationic amphiphilic characteristics, are known to traverse the plasma membrane. The lipophilicity conferred by the chlorophenoxy group would facilitate passive diffusion across the lipid bilayer. The rate of this diffusion is generally correlated with the compound's partition coefficient (LogP), with higher lipophilicity leading to more rapid membrane permeation.

The tertiary amine group, which is protonated at physiological pH, introduces a cationic charge. This positive charge can influence the compound's interaction with the negatively charged cell membrane and may also allow for uptake via carrier-mediated transport systems that recognize organic cations.

Once inside the cell, the subcellular distribution is largely governed by the compound's physicochemical properties. The protonated amine can lead to accumulation in acidic organelles, such as lysosomes and mitochondria, through a process known as ion trapping. In these low-pH environments, the protonated form of the amine is favored, hindering its ability to back-diffuse across the organellar membrane. The lipophilic nature of the molecule would also promote its association with intracellular membranes, including the endoplasmic reticulum and the mitochondrial membranes.

Table 1: Predicted Cellular Uptake and Localization Mechanisms

| Characteristic | Predicted Mechanism/Localization | Rationale |

|---|---|---|

| Cellular Uptake | Passive Diffusion, Carrier-Mediated Transport | Lipophilic nature of the 4-chlorophenoxy group; Cationic nature of the protonated N,N-dimethylpropan-1-amine moiety. |

| Subcellular Localization | Lysosomes, Mitochondria, Endoplasmic Reticulum | Ion trapping in acidic organelles due to the basic amine; Association with lipid membranes due to lipophilicity. |

This table is illustrative and based on the physicochemical properties of the compound and known behaviors of similar molecules.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies, which systematically modify different parts of a molecule to observe the effect on its biological activity, are crucial for understanding its mechanism of action and for the design of more potent and selective analogs. While specific SAR studies for this exact compound are limited, the influence of its constituent moieties can be inferred from research on related classes of compounds.

Influence of the 4-Chlorophenoxy Group on Biological Potency and Selectivity

The phenoxy group is a common scaffold in many biologically active compounds. The nature and position of substituents on this aromatic ring can significantly modulate potency and selectivity. In the case of this compound, the chlorine atom at the para-position (position 4) is of particular interest.

Halogen substitutions, such as chlorine, can influence a molecule's properties in several ways:

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the pKa of the phenoxy oxygen and influence hydrogen bonding capabilities. This can affect the binding affinity of the molecule to its biological target.

Steric Effects: The size of the chlorine atom can influence how the molecule fits into a binding pocket. The para-position is often a key interaction point, and substitution here can either be favorable, leading to enhanced binding, or detrimental, causing steric hindrance.

In studies of related phenoxypropanolamine derivatives, halogenation of the phenyl ring has been shown to be a critical determinant of their adrenergic receptor activity. For instance, di-halogenated derivatives often exhibit different receptor subtype selectivities compared to their non-halogenated counterparts. nih.gov

Table 2: Influence of Phenyl Ring Substitution on Receptor Affinity (Illustrative)

| Substitution | Relative Affinity (Hypothetical) | Potential Rationale |

|---|---|---|

| Unsubstituted | 1x | Baseline interaction |

| 4-Chloro | 5x | Enhanced hydrophobic interaction and favorable steric fit. |

| 2-Chloro | 2x | Potential for steric hindrance depending on the binding pocket. |

| 4-Methyl | 3x | Increased lipophilicity, but different electronic and steric profile than chlorine. |

This table presents hypothetical data to illustrate the principles of SAR and is not based on experimental results for this compound.

Contribution of the N,N-dimethylpropan-1-amine Moiety to Receptor/Enzyme Binding

The N,N-dimethylpropan-1-amine side chain is a crucial pharmacophoric element. Its primary contributions to biological activity are:

Basicity and Cationic Interactions: The tertiary amine is basic and will be protonated at physiological pH. The resulting positive charge is often critical for forming ionic bonds or hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding site of a receptor or enzyme.

Conformational Flexibility: The three-carbon propyl linker provides conformational flexibility, allowing the terminal amine to orient itself optimally for interaction with its binding partner. The length of this linker is often critical; shortening or lengthening it can lead to a significant loss of activity.

Computational Approaches to SAR Analysis and Molecular Docking

In the absence of extensive experimental data, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into the potential biological activity of this compound.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme of known three-dimensional structure. A docking study of this compound could:

Identify potential biological targets by screening against a library of protein structures.

Predict the binding mode and key interactions within the active site of a target. For example, it could model the ionic interaction of the protonated amine with acidic residues and the hydrophobic interactions of the 4-chlorophenoxy group.

Provide a rationale for the observed SAR of related compounds and guide the design of new analogs with improved properties.

QSAR: QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activities. By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. For a series of phenoxy-propanamine derivatives, a QSAR study could identify which physicochemical properties (e.g., lipophilicity, electronic parameters, steric descriptors) are most important for a particular biological activity.

| Steric Parameters (e.g., MR) | Describes the bulk of the molecule and its substituents, important for fitting into a binding site. |

This table lists common molecular descriptors used in computational SAR studies.

Metabolic Fate and Biotransformation Pathways Non Human and in Vitro Studies

Identification of Enzymatic Pathways Involved in Metabolism

The metabolism of 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine is primarily governed by oxidative enzymes that modify its structure to increase its polarity, thereby facilitating its eventual elimination.

The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the endoplasmic reticulum of hepatocytes, is the principal catalyst for Phase I oxidative metabolism of a vast number of drugs and xenobiotics. nih.govmdpi.com Although specific isoform phenotyping for this compound is not extensively detailed in publicly available literature, its chemical structure suggests the involvement of several major CYP families.

Based on the metabolism of structurally analogous compounds, enzymes from the CYP2 and CYP3 families are the most probable contributors to its biotransformation. nih.govcriver.com Specifically, isoforms such as CYP3A4 and CYP2B6 are known to metabolize other chlorinated aromatic compounds. nih.gov The metabolic reactions catalyzed by these enzymes likely include N-demethylation, where one or both methyl groups are removed from the tertiary amine, and aromatic hydroxylation of the phenyl rings. mdpi.com

Table 1: Postulated CYP450-Mediated Reactions for this compound

| Reaction Type | Description | Probable CYP Family |

| N-Demethylation | Sequential removal of methyl groups from the dimethylamino moiety. | CYP2, CYP3 |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl or chlorophenyl ring. | CYP2, CYP3 |

| Ether Cleavage | Scission of the ether bond, breaking the molecule into two fragments. | CYP2, CYP3 |

| Oxidative Deamination | Removal of the amino group, leading to the formation of an aldehyde. | CYP2, CYP3 |

This table is based on established metabolic pathways for structurally similar compounds and general functions of CYP450 enzymes.

Beyond the CYP450 system, other enzymes play a significant role. As this compound is a tertiary amine, it is a prime substrate for Flavin-containing monooxygenases (FMOs). These enzymes are known to catalyze the N-oxygenation of various xenobiotics. medipol.edu.tr This reaction leads to the formation of a stable N-oxide metabolite, which is a common pathway for tertiary amines. researchgate.net In vitro studies with rat liver microsomes on other tertiary nitrogen-containing compounds have confirmed the formation of N-oxides, a process dependent on the presence of NADPH as a cofactor. medipol.edu.trresearchgate.net

Characterization of Metabolites (In Vitro Models)

The identification of metabolites formed in in vitro systems is crucial for understanding the complete metabolic profile of a compound. This is typically achieved through advanced analytical techniques.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the definitive technique for separating and identifying drug metabolites in in vitro incubations. nih.govlcms.cz In a typical experiment using liver microsomes, the reaction mixture is analyzed to separate the parent compound from its more polar metabolites. The retention time in the HPLC system provides an initial indication of a metabolite's polarity, with metabolites generally eluting earlier than the parent drug. researchgate.net

Mass spectrometry provides the mass-to-charge ratio (m/z) of the parent compound and its metabolites. High-resolution mass spectrometry can yield the elemental formula of a metabolite, allowing for precise identification. researchgate.net For example, N-demethylation would result in a mass loss of 14 Da (CH2), while hydroxylation or N-oxidation would result in a mass gain of 16 Da (O). Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite, providing structural information that helps pinpoint the site of metabolic modification.

Based on in vivo human studies and the known functions of drug-metabolizing enzymes, several biotransformation pathways are anticipated in non-human and in vitro models. These pathways represent the primary routes of degradation for this compound.

The main metabolic pathways include:

N-Demethylation: The sequential removal of the two methyl groups to form N-desmethyl and N,N-didesmethyl metabolites.

N-Oxygenation: The formation of the corresponding N-oxide metabolite, likely catalyzed by FMOs.

Ether Bond Cleavage: The breaking of the ether linkage, leading to the formation of 4-chlorophenol (B41353) and a propanamine derivative.

Aromatic Hydroxylation: The addition of a hydroxyl group to one of the aromatic rings.

Table 2: Expected Biotransformation Products in In Vitro Systems

| Metabolite | Metabolic Pathway | Change in Mass (Da) |

| N-desmethyl-chlorphenoxamine | N-Demethylation | -14 |

| N,N-didesmethyl-chlorphenoxamine | N-Demethylation | -28 |

| Chlorphenoxamine-N-oxide | N-Oxygenation | +16 |

| 4-chlorophenol | Ether Cleavage | - |

| Hydroxylated Chlorphenoxamine | Aromatic Hydroxylation | +16 |

This table is derived from metabolites identified in human studies, which are expected to be replicated in comprehensive in vitro models.

Species-Specific Metabolic Differences (Comparative In Vitro Metabolism)

Significant qualitative and quantitative differences in drug metabolism can exist between different species. Therefore, comparative in vitro studies using liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey, and human) are essential in preclinical development. researchgate.net

For instance, studies on chloroacetamide herbicides have demonstrated notable differences in the rate of metabolism between rat and human liver microsomes. nih.gov In some cases, rat liver microsomes were significantly more active in producing certain metabolites compared to human liver microsomes, while for other pathways, the reverse was true. Such differences can be attributed to variations in the expression levels and substrate specificities of CYP and other drug-metabolizing enzymes among species. nih.gov

While direct comparative in vitro metabolism studies for this compound are not available in the cited literature, it is a standard industry practice to perform such evaluations. europa.eu These studies would incubate the compound with liver microsomes from rats, dogs, and humans to compare the resulting metabolite profiles. The goal is to ensure that the animal species used in toxicological studies produce a metabolite profile that is qualitatively similar to humans, ensuring the relevance of the animal safety data. researchgate.net Any human-specific metabolites or metabolites that are formed in disproportionately high amounts in humans would require further investigation.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in isolating 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine from complex matrices such as reaction mixtures, biological fluids, or pharmaceutical formulations. The choice of technique depends on the analyte's volatility, polarity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. Due to the basic nature of the tertiary amine group, reversed-phase HPLC is the most common approach.

Method development for this compound involves the systematic optimization of several parameters to achieve adequate separation, peak shape, and sensitivity. A typical approach would involve a C18 column, which separates compounds based on hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. For basic compounds such as this tertiary amine, poor peak shape (tailing) can be an issue due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, amine modifiers can be added to the mobile phase, or columns with end-capping or a different stationary phase can be utilized. semanticscholar.org

Validation of the developed HPLC method is essential to ensure its reliability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, as guided by international standards.

Interactive Table: Illustrative HPLC Method Parameters

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (pH 9) | Elutes the compound from the column. The alkaline pH suppresses the ionization of the amine, improving peak shape. |

| Flow Rate | 1.0 mL/min | Ensures consistent elution and run time. |

| Column Temperature | 30°C | Maintains consistent retention times. |

| Detection | UV at 228 nm | The chlorophenoxy group allows for strong UV absorbance for detection and quantification. |

| Injection Volume | 10 µL | Standard volume for introducing the sample. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound has a moderate molecular weight, its analysis by GC can be challenging. Amines, particularly tertiary amines, are known to interact with active sites in the GC system, leading to peak tailing and reduced sensitivity. labrulez.com

To overcome these challenges, several strategies can be employed. The use of deactivated columns, where the stationary phase is treated to minimize interactions with basic compounds, is crucial. labrulez.com Alternatively, derivatization of the amine can be performed to increase its volatility and reduce its polarity. researchgate.net However, for tertiary amines, derivatization options are more limited compared to primary and secondary amines. A common approach for the analysis of fatty alkyl dimethyl tertiary amines involves using a specialized capillary column and a flame ionization detector (FID). nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a powerful tool for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This is particularly useful for identifying and quantifying the compound in complex mixtures at low concentrations. The mass spectrometer provides molecular weight information and fragmentation data, which aids in structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds. For this compound, GC-MS can be used for impurity profiling and identification of related substances. gdut.edu.cn Derivatization may be employed to improve its chromatographic behavior prior to MS analysis. jfda-online.com The mass spectrometer detector allows for the identification of unknown peaks by comparing their mass spectra to libraries or by interpreting the fragmentation patterns.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR for structural confirmation and purity)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR provides detailed information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenoxy group, the protons of the propyl chain, and the protons of the N,N-dimethyl group. The chemical shifts of protons on carbons adjacent to the nitrogen and oxygen atoms are typically shifted downfield due to the electronegativity of these atoms. openstax.org

¹³C NMR provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the aromatic carbons, the propyl chain carbons, and the methyl carbons of the dimethylamino group. Carbons attached to electronegative atoms like oxygen, nitrogen, and chlorine will appear at a lower field (higher ppm value). oregonstate.edu

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Assignment (¹H NMR) | Predicted Chemical Shift (ppm) | Assignment (¹³C NMR) | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.3 | Aromatic C-O | 155 - 160 |

| -O-CH₂- | 3.9 - 4.1 | Aromatic C-Cl | 125 - 130 |

| -CH₂-N | 2.3 - 2.6 | Aromatic C-H | 115 - 130 |

| -CH₂- (middle) | 1.9 - 2.2 | -O-CH₂- | 65 - 70 |

| N-(CH₃)₂ | 2.2 - 2.4 | -CH₂-N | 55 - 60 |

| -CH₂- (middle) | 25 - 30 | ||

| N-(CH₃)₂ | 40 - 45 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions. broadinstitute.org It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. tutorchase.com

Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M+), the peak of which confirms the molecular weight of the compound. libretexts.org This molecular ion is often unstable and can break down into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern is like a fingerprint for the molecule and can be used for structural elucidation. For this compound, characteristic fragmentation would likely involve cleavage of the bond alpha to the nitrogen atom, a common fragmentation pathway for amines, leading to the loss of a propyl-chlorophenoxy radical and the formation of a stable iminium ion. projectguru.inlibretexts.org Other fragmentations could include cleavage of the ether bond or loss of the dimethylamino group.

Interactive Table: Predicted Mass Spectrometry Fragmentation

| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragmentation Pathway |

| 229/231 | [C₁₁H₁₆ClNO]⁺ | Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotopes |

| 58 | [CH₂=N(CH₃)₂]⁺ | Alpha-cleavage next to the nitrogen atom |

| 128/130 | [ClC₆H₄O]⁺ | Cleavage of the ether bond |

| 101 | [C₆H₁₄N]⁺ | Cleavage of the C-O bond |

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for investigating the properties of this compound at a molecular level, offering insights that complement experimental data and guide further research.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. hust.edu.vn For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its most stable three-dimensional conformation by optimizing the molecular geometry. nih.gov

These calculations also yield fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. semanticscholar.org The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. semanticscholar.org Visualization of the HOMO and LUMO distributions reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. nih.gov This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting how the molecule will interact with biological targets. nih.gov

Table 2: Typical Outputs from DFT Analysis of this compound

| Calculated Property | Significance |

| Optimized Molecular Geometry | Predicts the most stable 3D conformation, including bond lengths and angles. |

| HOMO Energy | Indicates the energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy | Indicates the energy of the lowest energy empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | Correlates with chemical reactivity and stability. semanticscholar.org |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites for electrophilic and nucleophilic attack. nih.gov |

| Mulliken Atomic Charges | Provides a quantitative measure of the partial charge on each atom. |

Molecular Dynamics Simulations to Model Compound-Target Interactions

Given the structural similarity of this compound to certain classes of drugs, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), Molecular Dynamics (MD) simulations are a powerful tool to study its interactions with potential biological targets like the serotonin transporter (SERT). frontiersin.orgnih.gov MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the compound-target complex. nih.govmdpi.com

A typical simulation setup involves embedding the target protein (e.g., a homology model of SERT) into a hydrated lipid bilayer to mimic the cell membrane environment. frontiersin.orgmdpi.com The compound is then placed in the binding site, and the system's trajectory is calculated over nanoseconds. nih.gov

Analysis of the MD trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the compound in the binding pocket indicates how stable the interaction is over time.

Key Interactions: Specific interactions, such as the formation of a salt bridge between the protonated amine of the compound and key acidic residues (like Asp98 in SERT), hydrogen bonds, and hydrophobic interactions, can be identified and their persistence quantified. frontiersin.orgplos.org

Conformational Changes: MD simulations can show how the binding of the compound induces conformational changes in the target protein, which is essential for its function or inhibition. nih.gov

Role of the Environment: The influence of water molecules and the lipid membrane on the binding process can be assessed. mdpi.comnih.gov

Table 3: Framework for an MD Simulation of this compound with SERT

| Simulation Component | Description | Purpose |

| Protein Target | Homology model of human serotonin transporter (hSERT). | Represents the biological target of interest. |

| Ligand | This compound. | The compound being studied. |

| Membrane | Phospholipid bilayer (e.g., POPC). | Mimics the cellular membrane environment. |

| Solvent | Explicit water molecules and counter-ions. | Simulates the aqueous physiological environment. |

| Force Field | A set of parameters (e.g., CHARMM, AMBER) to define the system's potential energy. | Governs the physics of atomic interactions. |

| Analysis Output | RMSD, RMSF, interaction energies, hydrogen bond analysis, conformational clustering. | To quantify binding stability, key interactions, and protein dynamics. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds including this compound, QSAR models can be developed to predict their potency as, for example, SERT inhibitors or to estimate their potential toxicity. nih.govnih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors quantify various physicochemical properties, including:

Lipophilicity: Often represented by the logarithm of the octanol-water partition coefficient (logP), which affects membrane permeability and binding. nih.gov

Electronic Properties: Hammett constants or calculated atomic charges, which describe the electron-donating or -withdrawing nature of substituents. nih.gov

Steric Properties: Molecular weight, molar refractivity, or specific steric parameters (e.g., Taft's E_s) that describe the size and shape of the molecule. nih.gov

Statistical methods are then used to build a mathematical model linking these descriptors to the observed activity. Advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D-QSAR models. nih.govmdpi.com These models produce contour maps that visualize regions where modifications to the molecular structure (e.g., adding bulky, electropositive, or hydrophobic groups) are likely to increase or decrease activity, thereby providing a rational basis for designing new, more effective compounds. mdpi.com

Table 4: Common Descriptors in QSAR Models for Phenoxy-Amine Derivatives

| Descriptor Type | Example Descriptor | Property Represented |

| Lipophilic | clogP | Hydrophobicity and ability to cross cell membranes. |

| Electronic | Hammett constant (σ), Atomic Charges | Electron-donating/withdrawing effects of substituents. |

| Steric | Molar Refractivity (MR), Taft Steric Parameter (E_s) | Molecular size, volume, and shape. nih.gov |

| Topological | Molecular Connectivity Indices (e.g., ¹χ) | Degree of branching and molecular complexity. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic structure and polarity. |

Preclinical Biological Activity and Toxicological Research Non Clinical Models

In Vitro Toxicological Assessment

No specific in vitro toxicological studies on 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine were identified in the public domain. Research into the mutagenic and cytotoxic potential of a molecule is a critical component of its preclinical safety evaluation.

Mutagenicity Studies (e.g., for related 3-chloro-N,N-dimethylpropan-1-amine)

Direct mutagenicity data for this compound is not available. However, a related compound, 3-chloro-N,N-dimethylpropan-1-amine , has been reported to exhibit mutagenic activity. medchemexpress.comchemicalbook.com This compound is known as a genotoxic impurity in some drug products. chemicalbook.com The specific details of the mutagenicity tests, such as the Ames test results, for 3-chloro-N,N-dimethylpropan-1-amine are not extensively detailed in the available literature.

Cytotoxicity Evaluation in Mammalian Cell Lines

There is no available data from studies evaluating the cytotoxic effects of this compound on mammalian cell lines, such as Chinese Hamster Ovary (CHO) or human liver cancer (HepG2) cells. Such studies are essential for determining a compound's potential to cause cell death and for establishing concentration ranges for further in vitro assays. For context, various chlorophenoxy herbicides have demonstrated cytotoxicity in mammalian cells, with effects including inhibition of lysosomal and mitochondrial activities, and induction of apoptosis. unlp.edu.ar

In Vivo Pharmacological Profiling in Animal Models

No in vivo pharmacological data for this compound in animal models was found. This includes evaluations of its efficacy in disease models and its pharmacokinetic profile.

Evaluation of Efficacy in Relevant Disease Models (Non-Clinical)

There is no information in the public domain regarding the evaluation of this compound in any relevant non-clinical disease models.

Pharmacokinetic Studies in Animal Models (Absorption, Distribution, Excretion)

Pharmacokinetic data, which includes the study of a compound's absorption, distribution, metabolism, and excretion (ADME), is not available for this compound in any animal models. Generally, chlorophenoxy herbicides are rapidly absorbed from the gastrointestinal tract and are primarily excreted in the urine. who.intepa.gov

Biochemical Reagent and Intermediate Applications in Life Science Research

While specific applications of this compound as a biochemical reagent are not well-documented, its structural analog, 3-chloro-N,N-dimethylpropan-1-amine , is utilized as a pharmaceutical intermediate. medchemexpress.comchemicalbook.com Chemical intermediates are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). mlunias.compharmanoble.comevonik.com The bifunctional nature of compounds like 3-chloro-N,N-dimethylpropan-1-amine, possessing both a tertiary amine and an alkyl chloride, allows for its use in nucleophilic substitution reactions to create more complex molecules. It is plausible that this compound could serve a similar role as a synthetic intermediate in the development of new chemical entities.

Future Directions and Emerging Research Avenues

Rational Design of Novel Derivatives with Enhanced Selectivity and Potency

The rational design of new chemical entities based on the 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine scaffold is a primary avenue for future research. The goal is to systematically modify the molecule's structure to enhance its potency towards specific biological targets while improving its selectivity to minimize off-target effects. Several strategies can be employed, drawing inspiration from established medicinal chemistry principles. nih.govnih.govnih.gov

Key modification strategies include:

Aromatic Ring Substitution: The chlorine atom on the phenoxy ring is a key feature. Future designs could explore the replacement of chlorine with other halogens (Fluorine, Bromine) or with electron-donating or electron-withdrawing groups to modulate the electronic properties of the ring and its interaction with target proteins. nih.govresearchgate.net

Alkyl Chain Modification: The three-carbon propyl chain linking the phenoxy and amine groups can be altered in length or rigidity. Introducing conformational constraints, such as cyclopropane (B1198618) rings, or varying the chain length could influence the molecule's binding orientation and affinity.

Amine Group Substitution: The N,N-dimethylamino group is a critical site for modification. Replacing the methyl groups with larger alkyl groups or incorporating the nitrogen into a heterocyclic ring system (e.g., piperidine, morpholine) could significantly impact selectivity and pharmacokinetic properties. sphinxsai.comresearchgate.net Selective mono-demethylation could also yield secondary amine analogues for further investigation. nih.gov

These design strategies are often guided by the development of Structure-Activity Relationships (SARs), which correlate specific structural changes with their impact on biological activity. nih.govmdpi.com

Table 1: Potential Strategies for Derivative Design

| Molecular Scaffold Region | Proposed Modification | Rationale |

| Chlorophenoxy Ring | Substitution of Chlorine (e.g., with -F, -Br, -CF3, -OCH3) | Modulate electronic properties and binding interactions. |

| Propyl Linker | Altering chain length (e.g., ethyl, butyl) or introducing rigidity | Optimize spatial orientation for target engagement. |

| N,N-dimethylamino Group | N-demethylation or replacement with other alkyl/cyclic groups | Enhance selectivity and modify physicochemical properties. |

Exploration of Uncharted Biological Targets and Therapeutic Applications (Theoretical)

While the primary biological activities of this compound may be established, its structural motifs suggest the potential for interaction with a broader range of biological targets. Theoretical exploration and screening against new targets could unveil novel therapeutic applications.

The core structure, a substituted phenoxy-propylamine, is present in various biologically active compounds, suggesting a potential for polypharmacology. For instance, similar structures are known to interact with neurotransmitter transporters and receptors in the central nervous system. nih.gov Therefore, a theoretical exploration could involve screening against a panel of CNS targets, such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters, as well as various G-protein coupled receptors (GPCRs).

Furthermore, the phenoxy moiety is a common feature in compounds with other biological activities, including antimicrobial or anti-inflammatory properties. nih.gov A systematic in-silico and subsequent in-vitro screening against targets implicated in these areas could reveal unexpected activities. This hypothesis-driven exploration could expand the therapeutic potential of this chemical class beyond its initial scope.

Integration of Advanced Computational Design and High-Throughput Screening Approaches

The synergy between computational chemistry and high-throughput screening (HTS) offers a powerful platform to accelerate the discovery and optimization of derivatives of this compound. nih.govresearchgate.net This integrated approach allows for the rapid evaluation of vast chemical libraries, prioritizing compounds with the highest probability of success for synthesis and further testing.

Computational Design:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of designed derivatives against the three-dimensional structure of a target protein. This allows for the virtual screening of thousands of potential compounds, identifying those with the best-predicted interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

High-Throughput Screening (HTS): HTS enables the rapid, automated testing of large numbers of compounds in biological assays. nih.gov Once computational methods have identified a focused library of promising derivatives, HTS can be employed to experimentally validate their activity and selectivity in a time-efficient manner. The integration of machine learning algorithms can further refine this process by identifying complex patterns in screening data to guide the next cycle of drug design. nih.gov

This iterative cycle of computational design, synthesis of prioritized compounds, and HTS provides a robust framework for efficiently navigating the chemical space around the this compound scaffold to identify lead candidates with enhanced properties. researchgate.net

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

As novel derivatives are developed and their potential applications explored, the need for sensitive and selective analytical methods for their detection and quantification in complex matrices, such as biological fluids (plasma, urine) and environmental samples, becomes crucial. nist.gov Future research will likely focus on developing and validating advanced analytical techniques capable of trace-level analysis.

Commonly employed techniques include chromatographic methods coupled with mass spectrometry, which offer high sensitivity and specificity. tezu.ernet.insolubilityofthings.com

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be required to improve the chromatographic properties of the analytes. env.go.jp

Liquid Chromatography-Mass Spectrometry (LC-MS): A highly versatile technique applicable to a wide range of compounds with varying polarities. It is often the method of choice for analyzing drugs and their metabolites in biological samples. tezu.ernet.insolubilityofthings.com

High-Performance Liquid Chromatography (HPLC): When coupled with detectors like UV-Vis or fluorescence, HPLC can provide reliable quantification, although it may lack the specificity of mass spectrometry. tezu.ernet.in

The development of these methods will involve optimizing sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) to isolate the target analyte from the matrix and minimize interference. env.go.jp

Table 2: Comparison of Advanced Analytical Techniques

| Technique | Principle | Advantages | Potential Applications |

| GC-MS | Separation by volatility, detection by mass-to-charge ratio. solubilityofthings.com | High resolution, excellent for volatile compounds. | Analysis in environmental samples, quality control. |

| LC-MS/MS | Separation by polarity, detection by mass-to-charge ratio. solubilityofthings.com | High sensitivity and specificity, suitable for non-volatile compounds. | Pharmacokinetic studies, metabolite identification in biological fluids. |

| HPLC-UV | Separation by polarity, detection by UV absorbance. tezu.ernet.in | Robust, cost-effective, good for routine quantification. | Purity analysis, routine quality control of synthesized compounds. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine, and how can reaction conditions be optimized for higher yield?

- Synthetic Routes :

Nucleophilic Substitution : React 4-chlorophenol with 3-chloro-N,N-dimethylpropan-1-amine under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF. The phenoxide ion displaces the chloride, forming the ether linkage .

Mannich Reaction : Use a ketone derivative (e.g., 4-chlorophenoxyacetone) with dimethylamine and formaldehyde to introduce the amine moiety .

- Optimization :

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may require reflux conditions.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenoxide .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reactions in biphasic systems .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- 1H/13C NMR :

- Amine protons : Dimethyl groups appear as singlet peaks at δ ~2.2–2.4 ppm (1H NMR).

- Phenoxy aromatic protons : Doublets in the δ 6.8–7.2 ppm range (ortho to chlorine) .

- Mass Spectrometry (MS) :

- Molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₁H₁₅ClNO (calc. 220.09) .

- IR Spectroscopy :

- Stretching vibrations for C-O (phenoxy, ~1250 cm⁻¹) and N-CH₃ (~2800 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Considerations :

Purity Assessment : Use HPLC (e.g., C18 column) to verify sample purity >98%, as impurities like unreacted phenol or amine byproducts may skew bioactivity results .

Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based models) to confirm target specificity .

Structural Confirmation : X-ray crystallography (using SHELX software) or NOESY NMR can rule out stereochemical anomalies .

Q. What advanced analytical techniques are recommended for detecting and quantifying trace impurities in this compound samples?

- LC-MS/MS :

- Quantify impurities at <0.1% levels using MRM (multiple reaction monitoring) mode, focusing on common byproducts like 4-chlorophenol or N-oxide derivatives .

- Chiral HPLC :

- Resolve enantiomeric impurities (if applicable) using cellulose tris(3,5-dimethylphenylcarbamate) columns, as demonstrated for structurally similar antidepressants .

- Thermogravimetric Analysis (TGA) :

- Monitor thermal stability and residual solvents during scale-up synthesis .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced pharmacological properties?

- Key Modifications :

Phenoxy Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to modulate electron density and receptor binding .

Amine Chain Length : Compare activity of dimethylpropan-1-amine analogs with ethyl or butyl chains to assess steric effects .

- In Silico Tools :

- Docking simulations (e.g., AutoDock Vina) can predict interactions with targets like histamine receptors or fungal enzymes .

Q. What experimental strategies are effective for analyzing conflicting data in the compound’s LogP (partition coefficient) values reported in different solvents?

- Standardized Protocols :

Shake-Flask Method : Measure LogP in octanol/water systems at controlled pH (7.4) to mimic physiological conditions .

Chromatographic Derivation : Use reverse-phase HPLC retention times to estimate LogP, validated against reference standards .

- Data Reconciliation :

- Account for solvent polarity index and temperature effects, which may explain discrepancies between studies .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.